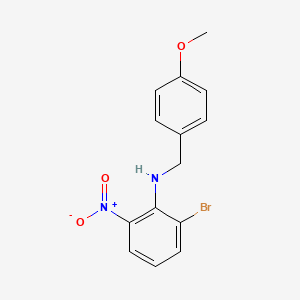

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3/c1-20-11-7-5-10(6-8-11)9-16-14-12(15)3-2-4-13(14)17(18)19/h2-8,16H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLHKMSBGUXUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C=CC=C2Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681487 | |

| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-09-6 | |

| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

CAS Number: 1215205-09-6

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a halogenated nitroaniline derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document consolidates critical information regarding its chemical identity, a well-established synthetic pathway with a detailed experimental protocol, and its prospective applications, grounded in authoritative scientific principles.

Compound Profile and Physicochemical Properties

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a substituted aromatic amine featuring a bromine atom and a nitro group on the aniline ring, with a 4-methoxybenzyl group attached to the amino function. This unique combination of functional groups imparts specific reactivity and makes it a valuable intermediate for the synthesis of more complex molecular architectures.

| Property | Value | Source |

| CAS Number | 1215205-09-6 | [1] |

| Molecular Formula | C₁₄H₁₃BrN₂O₃ | [1] |

| Molecular Weight | 337.17 g/mol | [1] |

| Canonical SMILES | COC1=CC=C(C=C1)CNC2=C(C=CC=C2N(=O)=O)Br | |

| InChI Key | InChI=1S/C14H13BrN2O3/c1-20-11-7-5-10(6-8-11)9-16-14-12(15)3-2-4-13(14)17(18)19/h2-8,16H,9H2,1H3 | [1] |

| Appearance | (Predicted) Yellow to orange crystalline solid | |

| Solubility | (Predicted) Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | |

| Melting Point | Not explicitly reported in available literature. |

Strategic Synthesis and Mechanistic Insights

The synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline can be efficiently achieved through a two-step sequence, commencing with the regioselective bromination of 2-nitroaniline, followed by a nucleophilic substitution (N-alkylation) with 4-methoxybenzyl chloride.

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound.

Step 1: Regioselective Bromination of 2-Nitroaniline

Causality: The initial step involves the electrophilic aromatic substitution of 2-nitroaniline. The amino group (-NH₂) is a strongly activating, ortho-, para-directing group, while the nitro group (-NO₂) is a strongly deactivating, meta-directing group. The combined influence of these groups directs the incoming electrophile (Br⁺) to the positions ortho and para to the amino group. Since the para position is sterically less hindered, bromination at the 4-position is a common side reaction. However, careful control of reaction conditions can favor the formation of the 2-bromo-6-nitroaniline isomer. The use of N-bromosuccinimide (NBS) in a polar protic solvent like acetic acid is a well-established method for the regioselective bromination of activated anilines.

Experimental Protocol:

-

To a solution of 2-nitroaniline (1.0 eq) in glacial acetic acid, add N-bromosuccinimide (1.0-1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice-water with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted NBS.

-

The crude 2-bromo-6-nitroaniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product.[2]

Step 2: N-Alkylation of 2-Bromo-6-nitroaniline

Causality: The second step is a nucleophilic substitution reaction where the deprotonated amino group of 2-bromo-6-nitroaniline acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methoxybenzyl chloride. The use of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity. Cesium carbonate is often favored in such reactions due to the "cesium effect," which can lead to higher yields and selectivity in N-alkylation of anilines. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used to facilitate the reaction.

Experimental Protocol:

-

In a round-bottom flask, suspend 2-bromo-6-nitroaniline (1.0 eq) and a base (e.g., K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq) in a suitable solvent (e.g., DMF or acetonitrile).

-

To this suspension, add 4-methoxybenzyl chloride (1.1-1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Applications in Drug Discovery and Organic Synthesis

While specific biological activities for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline are not extensively documented in publicly available literature, its structural motifs are prevalent in a variety of biologically active molecules.

-

Scaffold for Heterocyclic Synthesis: The presence of the ortho-bromo and nitro groups on the aniline ring makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocycles. For instance, the nitro group can be reduced to an amine, which can then undergo intramolecular cyclization with a suitable functional group to form benzimidazoles, quinazolinones, or other related fused heterocyclic systems.[3][4] These heterocyclic cores are common in many pharmaceutical agents.

-

Intermediate for Kinase Inhibitors: The N-benzyl aniline scaffold is a key feature in numerous kinase inhibitors used in oncology. The substituents on both the aniline and benzyl rings can be systematically varied to optimize binding to the kinase active site. This compound, therefore, represents a valuable starting material for the synthesis of libraries of potential kinase inhibitors.

-

Precursor for Bioactive Amines: The nitro group can be readily reduced to an amine, yielding a diamine derivative. This resulting amine can serve as a key intermediate for the synthesis of a wide range of compounds with potential pharmacological activities. Aromatic nitro compounds are integral to the synthesis of many drugs and bioactive molecules.[5]

Safety and Handling

As with all nitroaromatic and halogenated compounds, 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound or structurally related chemicals.

Conclusion

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a strategically functionalized molecule with significant potential as an intermediate in organic synthesis and medicinal chemistry. The well-defined two-step synthesis provides a reliable route to this compound, opening avenues for the exploration of novel heterocyclic scaffolds and potential drug candidates. Further research into the biological activities of its derivatives is warranted to fully elucidate its therapeutic potential.

References

-

Semantic Scholar. Metal-organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. [Link]

- Google Patents. CN203187606U - 2-bromo-4-nitroaniline synthesis device.

- Rodríguez-Huerto, P.A., Peña-Solórzano, D., & Ochoa-Puentes, C. (2021). ortho-Functionalized nitroarenes in the synthesis of heterocycles. Chemical Papers.

- RSC Publishing. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.

- MDPI. (2022).

Sources

- 1. N-4-Methoxybenzyl 2-bromo-6-nitroaniline | 1215205-09-6 [sigmaaldrich.com]

- 2. 2-BROMO-6-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 3. ortho-Functionalized nitroarenes in the synthesis of heterocycles | Russian Chemical Reviews [rcr.colab.ws]

- 4. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a novel aromatic compound with potential applications in medicinal chemistry and materials science. As a molecule of emerging interest, a comprehensive understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a framework for the systematic characterization of this compound. Due to the limited availability of published data on this specific molecule, this document outlines the essential experimental protocols and theoretical considerations for determining its key physicochemical parameters. By leveraging established methodologies and drawing comparisons with structurally related analogs, this guide serves as a foundational resource for researchers initiating work with this compound.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a novel chemical entity from discovery to a viable drug candidate is intrinsically linked to its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. For a compound like 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a thorough understanding of properties such as solubility, lipophilicity, and melting point is not merely academic; it is a critical determinant of its potential success in a therapeutic context. This guide is structured to provide both the theoretical underpinnings and the practical, field-proven methodologies for elucidating these crucial parameters.

Molecular Identity and Structural Elucidation

The first step in characterizing any novel compound is to confirm its structure and identity. For 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a combination of spectroscopic and spectrometric techniques is essential.

Chemical Structure

The chemical structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is presented below.

Figure 1: Chemical Structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Spectroscopic and Spectrometric Data

| Property | Technique | Expected Observation |

| Molecular Formula | --- | C₁₄H₁₃BrN₂O₃ |

| Molecular Weight | Mass Spectrometry | Expected: 337.17 g/mol |

| ¹H NMR | NMR Spectroscopy | Signals corresponding to aromatic protons, methylene protons, methoxy protons, and the amine proton. |

| ¹³C NMR | NMR Spectroscopy | Signals for all 14 carbon atoms, with distinct chemical shifts for aromatic, methylene, and methoxy carbons. |

| Infrared (IR) Spectrum | IR Spectroscopy | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), N-O stretching (nitro group), and C-O stretching (methoxy group). |

| Mass Spectrum | Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Core Physicochemical Properties: A Guide to Experimental Determination

This section details the experimental protocols for determining the fundamental physicochemical properties of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Melting Point

The melting point is a crucial indicator of purity.[1] For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to introduce a small amount of the sample.

-

Packing: Gently tap the bottom of the capillary tube on a hard surface to pack the sample into the sealed end.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of approximately 10-15 °C per minute for a preliminary determination. For an accurate measurement, repeat the process, slowing the heating rate to 1-2 °C per minute as the approximate melting point is approached.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility

Solubility is a critical parameter influencing a drug's bioavailability.[2] The "like dissolves like" principle is a useful guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Add approximately 10 mg of the compound to a test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Observation: Agitate the mixture and observe if the solid dissolves completely.

-

Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.

Given the structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, it is expected to have low solubility in water and higher solubility in organic solvents like acetone and dichloromethane.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent and water.[3][4] It is a key predictor of a drug's ability to cross cell membranes.[5][6]

Experimental Protocol: Shake-Flask Method for LogP Determination

-

System Preparation: Prepare a biphasic system of n-octanol and water. Saturate the n-octanol with water and the water with n-octanol.

-

Standard Solution: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

-

Partitioning: Mix equal volumes of the aqueous solution and the n-octanol in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined time to allow for the compound to partition between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The LogP is calculated using the formula: LogP = log₁₀ ([Concentration in octanol] / [Concentration in aqueous]).

The workflow for LogP determination is illustrated below.

Figure 2: Workflow for Shake-Flask LogP Determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is not available, precautions should be taken based on the safety information for structurally similar compounds. For instance, related nitroaniline compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7][8][9][10]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[11]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

The physicochemical characterization of novel compounds like 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a cornerstone of effective drug discovery and development. This technical guide provides a comprehensive framework for the experimental determination of its key properties. By adhering to these protocols, researchers can generate the critical data necessary to evaluate the potential of this and other new chemical entities. The principles and methodologies outlined herein are designed to ensure scientific rigor and to facilitate the progression of promising compounds from the laboratory to clinical evaluation.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15752, 2-Bromo-4,6-dinitroaniline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70132, 4-Bromo-2-nitroaniline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12966745, 2-Bromo-4-methoxy-1-nitrobenzene. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]

-

Chem LibreTexts. Solubility of Organic Compounds. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

University of Alberta. Melting point determination. [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

- Google Patents. CN203187606U - 2-bromo-4-nitroaniline synthesis device.

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

SSERC. Melting point determination. [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

Wikipedia. 4-Nitroaniline. [Link]

-

Studylib. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

YouTube. Partition Coefficient Log P and Drug Absorption. [Link]

-

Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]

-

ResearchGate. (PDF) 2-Bromo-4-nitroaniline. [Link]

- Google Patents. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

-

Carl ROTH. Safety Data Sheet: 4-Nitroaniline. [Link]

-

ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

-

Automated Topology Builder. 4-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray. [Link]

-

YouTube. p-Nitroaniline : Organic synthesis. [Link]

Sources

- 1. mt.com [mt.com]

- 2. chem.ws [chem.ws]

- 3. acdlabs.com [acdlabs.com]

- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Bromo-4-nitroaniline | 13296-94-1 | TCI AMERICA [tcichemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. geneseo.edu [geneseo.edu]

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline molecular weight

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, with a primary focus on its molecular weight and other critical physicochemical properties. The document details the compound's chemical identity, structural characteristics, a proposed synthetic pathway with experimental considerations, and methods for analytical characterization. Furthermore, it explores the potential applications of this molecule as a building block in synthetic chemistry and drug discovery, alongside essential safety and handling protocols. This guide is intended to serve as an authoritative resource for researchers utilizing this compound in a laboratory setting.

Chemical Identity and Core Physicochemical Properties

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a substituted aromatic amine. Its identity is unequivocally established by its unique CAS Registry Number and structural formula. The molecular weight, a fundamental property for all stoichiometric calculations in synthesis and analysis, has been determined to be 337.17 g/mol .

A summary of its key identifiers and computed properties is presented below.

| Identifier | Value | Source |

| IUPAC Name | 2-bromo-N-(4-methoxybenzyl)-6-nitroaniline | Sigma-Aldrich |

| CAS Number | 1215205-09-6 | Sigma-Aldrich |

| Molecular Formula | C₁₄H₁₃BrN₂O₃ | Sigma-Aldrich |

| Molecular Weight | 337.17 g/mol | Sigma-Aldrich |

| Canonical SMILES | COC1=CC=C(C=C1)CNC2=C(C=CC=C2[O-])Br | - |

| InChI Key | 1S/C14H13BrN2O3/c1-20-11-7-5-10(6-8-11)9-16-14-12(15)3-2-4-13(14)17(18)19/h2-8,16H,9H2,1H3 | Sigma-Aldrich |

Structural Elucidation and Molecular Characteristics

The structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline incorporates several key functional groups that dictate its chemical reactivity and potential applications. Understanding this architecture is crucial for predicting its behavior in chemical reactions and biological systems.

-

Nitroaniline Core: The 2-nitroaniline scaffold is highly electron-deficient due to the powerful electron-withdrawing nature of the ortho-nitro group. This deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNA_r_), particularly at the position occupied by the bromine atom.

-

Bromo Substituent: The bromine atom at the 2-position further enhances the electrophilic character of the ring. It is a potential leaving group in SNA_r_ reactions and can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), offering a versatile handle for molecular elaboration.

-

N-(4-methoxybenzyl) Group: This secondary amine linkage introduces flexibility. The 4-methoxybenzyl group (also known as a para-methoxybenzyl or PMB group) is a common protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific oxidative or acidic conditions.

The logical relationship between these functional groups defines the molecule's utility as a synthetic intermediate.

Caption: Key structural components of the title compound.

Proposed Synthesis and Purification Workflow

The synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is not widely documented in standard literature. However, a logical and efficient two-step synthetic route can be designed based on well-established organic chemistry principles: selective bromination followed by nucleophilic substitution.

Rationale for Synthetic Design: This approach is chosen for its efficiency and control. Step 1 selectively introduces the bromine atom ortho to the amine in the starting material, 2-nitroaniline. The subsequent N-alkylation (Step 2) is a robust and high-yielding reaction for forming the C-N bond with the benzyl moiety.

Caption: Proposed two-step synthesis workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-nitroaniline [1]

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Dissolution: Charge the flask with 2-nitroaniline (1.0 eq) and glacial acetic acid as the solvent. Stir until all solids are dissolved.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.0 eq) to the solution in portions over 30 minutes. An exotherm may be observed; maintain the temperature below 45°C using a water bath if necessary.

-

Reaction: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once complete, pour the reaction mixture into a beaker of cold water with vigorous stirring.

-

Isolation: Collect the resulting orange/yellow precipitate by vacuum filtration, washing thoroughly with cold water to remove acetic acid and succinimide byproducts.

-

Drying: Dry the solid product under vacuum to yield the intermediate, 2-bromo-6-nitroaniline. This material is often pure enough for the next step without further purification.

Step 2: Synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the dried 2-bromo-6-nitroaniline (1.0 eq) to a flask containing anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0°C for 30 minutes. The formation of the sodium salt of the aniline will be observed.

-

Alkylation: Add 4-methoxybenzyl chloride (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product should be purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Validation: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and concentrated to yield the final, purified 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected results are as follows:

-

Mass Spectrometry (MS): In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ will be observed. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic isotopic pattern will be seen, with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at 337 and 339 for the molecular ion).

-

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons on both rings, the methylene (-CH₂-) bridge protons, the methoxy (-OCH₃) protons, and the amine (N-H) proton, with chemical shifts and coupling patterns consistent with the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands confirming the presence of the key functional groups:

-

~3400 cm⁻¹ (N-H stretch)

-

~1530 and ~1350 cm⁻¹ (asymmetric and symmetric N-O stretches of the nitro group)

-

~1250 cm⁻¹ (C-O stretch of the methoxy group)

-

~550-750 cm⁻¹ (C-Br stretch)

-

Applications in Research and Drug Discovery

While this specific molecule does not have widely published applications, its structure is emblematic of a versatile synthetic intermediate. Substituted nitroanilines are foundational in the synthesis of various commercial products, including azo dyes[2].

In the context of drug discovery and medicinal chemistry, 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline serves as a valuable scaffold for several reasons:

-

Vectorial Synthesis: The distinct reactivity of the bromo and nitro groups allows for sequential, controlled modifications. The bromo group can be functionalized via cross-coupling, while the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form heterocyclic rings.

-

Scaffold for Library Synthesis: The compound is an ideal starting point for creating a library of related molecules for structure-activity relationship (SAR) studies. The benzylamine and bromo-nitroaniline portions can be independently varied to explore chemical space.

-

Bioisosteric Replacement: The core structure can be used in the design of new pharmacologically active agents where a substituted aniline moiety is a known pharmacophore.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to stress adherence to safety protocols.

-

Hazard Profile: Aromatic nitro and bromo compounds should be handled as potentially toxic and irritant. Similar compounds are listed as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation[3].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound. All manipulations should be performed in a certified chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

References

-

2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 . PubChem, National Center for Biotechnology Information. [Link]

-

2-Methoxy-4-nitroaniline . Wikipedia. [Link]

-

Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline . Acta Crystallographica Section E: Structure Reports Online, 65(3), o573. [Link]

-

4-Amino-3-bromo-5-nitroanisole | C7H7BrN2O3 | CID 21938204 . PubChem, National Center for Biotechnology Information. [Link]

- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306 . PubChem, National Center for Biotechnology Information. [Link]

-

Yadav, G. D., & Lande, S. V. (2005). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . Green Chemistry, 7(1), 49-54. [Link]

-

2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 . PubChem, National Center for Biotechnology Information. [Link]

-

2-Bromo-4-(tert-butyl)-6-nitroaniline . PubChem, National Center for Biotechnology Information. [Link]

- Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a molecule of interest in synthetic and medicinal chemistry. The structural complexity of this compound, featuring two distinct aromatic systems and a variety of functional groups, gives rise to a nuanced and informative proton NMR spectrum. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Molecular Structure and Proton Environments

A thorough understanding of the molecular structure is paramount to interpreting its ¹H NMR spectrum. The structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline presents several unique proton environments, each with a characteristic chemical shift and coupling pattern.

Figure 1: Molecular structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline with labeled proton environments.

The eight distinct proton environments are:

-

Ha, Hb, Hc: Protons on the 2-bromo-6-nitroaniline aromatic ring.

-

Hd: Protons of the methoxy (-OCH₃) group.

-

He, Hf: Protons on the 4-methoxybenzyl aromatic ring.

-

Hg: Methylene (-CH₂-) bridge protons.

-

Hh: The amine (-NH-) proton.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is based on established principles of chemical shift theory, spin-spin coupling, and analysis of spectral data from analogous compounds.

The 2-Bromo-6-nitroaniline Aromatic Region (δ 7.0-8.5 ppm)

The protons on the 2-bromo-6-nitroaniline ring (Ha, Hb, and Hc) are subject to strong deshielding effects from the ortho-nitro and ortho-bromo substituents. The nitro group, being a potent electron-withdrawing group through both resonance and inductive effects, will cause a significant downfield shift for adjacent protons. The bromine atom also contributes to deshielding, albeit to a lesser extent.

-

Hc (C3-H): This proton is ortho to the electron-withdrawing nitro group and meta to the bromine atom. It is expected to be the most deshielded of the three, appearing as a doublet of doublets.

-

Ha (C5-H): This proton is ortho to the bromine atom and meta to the nitro group. It will also be a doublet of doublets, likely appearing upfield from Hc.

-

Hb (C4-H): Situated between the other two protons, Hb will experience coupling to both Ha and Hc, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants).

The coupling constants are expected to be in the typical range for aromatic protons, with ortho coupling (³J) around 7-9 Hz and meta coupling (⁴J) around 2-3 Hz.

The 4-Methoxybenzyl Aromatic Region (δ 6.8-7.3 ppm)

The aromatic protons of the 4-methoxybenzyl group (He and Hf) will exhibit a classic AA'BB' system due to the symmetry of the para-substituted ring.

-

Hf (protons ortho to the -CH₂- group): These protons will appear as a doublet.

-

He (protons ortho to the -OCH₃ group): These protons will also appear as a doublet, shifted slightly upfield due to the electron-donating nature of the methoxy group.

The Methoxy and Methylene Protons

-

Hd (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.7-3.9 ppm.

-

Hg (-CH₂-): The two methylene protons are diastereotopic due to the chiral center created by the substituted aniline. However, in an achiral solvent, they are likely to be chemically equivalent and will appear as a singlet. In some cases, this signal may be a doublet if there is coupling to the NH proton. The benzylic position suggests a chemical shift around δ 4.3-4.6 ppm.

The Amine Proton (-NH-)

The chemical shift of the amine proton (Hh) is highly variable and dependent on factors such as solvent, concentration, and temperature due to its involvement in hydrogen bonding. Given the steric hindrance from the ortho substituents and the electron-withdrawing nature of the aniline ring, this proton is expected to be deshielded and may appear as a broad singlet in the region of δ 4.0-6.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Hc | 8.0 - 8.3 | dd | 1H | ³J(Hc-Hb) ≈ 8.0, ⁴J(Hc-Ha) ≈ 2.0 |

| Ha | 7.5 - 7.8 | dd | 1H | ³J(Ha-Hb) ≈ 8.0, ⁴J(Ha-Hc) ≈ 2.0 |

| Hb | 7.1 - 7.4 | t (dd) | 1H | ³J(Hb-Ha) ≈ 8.0, ³J(Hb-Hc) ≈ 8.0 |

| Hf | 7.2 - 7.4 | d | 2H | ³J(Hf-He) ≈ 8.5 |

| He | 6.8 - 7.0 | d | 2H | ³J(He-Hf) ≈ 8.5 |

| Hg | 4.3 - 4.6 | s (or d) | 2H | |

| Hh | 4.0 - 6.0 | br s | 1H | |

| Hd | 3.7 - 3.9 | s | 3H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a rigorous experimental protocol is crucial for obtaining a high-quality, interpretable ¹H NMR spectrum.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be considered.

-

Concentration: Dissolve 5-10 mg of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer to deuterated solvents and serves as the internal reference (δ 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution of the complex aromatic regions.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

-

Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shifts.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide adequate digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point. For accurate integration, a longer delay (5 x T₁) may be necessary.

-

Number of Scans (NS): For a sample of this concentration, 8-16 scans should provide a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

Conclusion

The ¹H NMR spectrum of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a rich source of structural information. A careful analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of all proton signals. This in-depth guide provides a robust framework for both predicting and experimentally determining the ¹H NMR spectrum of this and related molecules, serving as a valuable resource for chemists in research and development.

References

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Chem LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

UCL. Chemical shifts. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]

-

University of California, Davis. NMR Sample Preparation. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ResearchGate. (PDF) On NH NMR Chemical Shifts, Part I. [Link]

-

ResearchGate. (PDF) Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

-

Filo. How could ^1H NMR spectra distinguish the following compounds? Compounds... [Link]

-

MRI Questions. 5.2 Chemical Shift. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

13C NMR data for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. In the absence of direct experimental spectral data in publicly available databases, this document serves as a predictive and methodological resource. It is designed to guide researchers in the anticipation, acquisition, and interpretation of the ¹³C NMR spectrum of this molecule. The guide synthesizes fundamental principles of NMR spectroscopy with an in-depth analysis of the substituent effects on aromatic systems. Furthermore, it outlines a robust experimental protocol for obtaining and validating the spectral data, ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a complex organic molecule featuring a highly substituted aniline ring. The presence of a bulky and electron-withdrawing nitro group, a bromine atom, and a large N-substituted methoxybenzyl group creates a unique electronic and steric environment. Understanding the precise arrangement and electronic distribution within this molecule is critical for its application in fields such as medicinal chemistry and materials science. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides direct insight into the carbon skeleton of a molecule, making it an indispensable tool for the structural elucidation of such compounds.[1]

This guide will first deconstruct the molecule to predict the ¹³C NMR spectrum based on established chemical shift theory and substituent effects. Subsequently, a detailed experimental workflow will be presented to enable the empirical acquisition and verification of these predictions.

Predicted ¹³C NMR Spectrum

The prediction of the ¹³C NMR spectrum of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is based on the analysis of its constituent parts: the substituted aniline ring and the methoxybenzyl group. Due to the lack of symmetry in the molecule, it is anticipated that all 14 carbon atoms are chemically non-equivalent and will therefore produce 14 distinct signals in the proton-decoupled ¹³C NMR spectrum.[2]

Analysis of the Substituted Aniline Ring

The aniline ring is substituted with a bromine atom, a nitro group, and an N-(4-methoxybenzyl)amino group. These substituents exert significant electronic effects that influence the chemical shifts of the aromatic carbons.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group will cause a significant downfield shift (deshielding) of the carbon to which it is attached (C-6) and the ortho and para carbons relative to it.[3]

-

Bromine Atom (-Br): Bromine is an electronegative atom that exhibits both inductive electron-withdrawing and resonance electron-donating effects. Its overall impact will be a moderate downfield shift on the ipso-carbon (C-2).

-

N-(4-methoxybenzyl)amino Group (-NH-CH₂-Ar-OCH₃): The amino group is a strong electron-donating group through resonance. This will cause an upfield shift (shielding) of the ortho and para carbons relative to the nitrogen. The carbon atom directly bonded to the nitrogen (C-1) will also be significantly affected.

Analysis of the 4-Methoxybenzyl Group

The 4-methoxybenzyl group consists of a methylene bridge (-CH₂-), a para-substituted benzene ring, and a methoxy group (-OCH₃).

-

Methylene Carbon (-CH₂-): The benzylic carbon is expected to appear in the range of 40-55 ppm.[4]

-

para-Substituted Benzene Ring: This ring will exhibit symmetry, leading to fewer than six signals for this moiety if it were isolated. However, due to the overall asymmetry of the molecule, all four aromatic carbons of this ring are expected to be unique. The carbon attached to the methoxy group (C-4') and the carbon attached to the methylene bridge (C-1') will be quaternary and likely show weaker signals.[4]

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates in the 50-65 ppm region due to the deshielding effect of the attached oxygen atom.[5]

Predicted Chemical Shift Assignments

Based on the analysis above and comparison with data for similar structures, a predicted ¹³C NMR peak list is presented in Table 1. The numbering of the carbon atoms is illustrated in the diagram below.

"C1" -- "C2" -- "C3" -- "C4" -- "C5" -- "C6" -- "C1"; "C1" -- "N1"; "N1" -- "H1"; "N1" -- "C7"; "C7" -- "C1'"; "C1'" -- "C2'" -- "C3'" -- "C4'" -- "C5'" -- "C6'" -- "C1'"; "C4'" -- "O1"; "O1" -- "C8"; "C2" -- "Br"; "C6" -- "N2"; "N2" -- "O2"; "N2" -- "O3"; }

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 | 145-155 | Aromatic C attached to N, deshielded. |

| C2 | 110-120 | Aromatic C attached to Br. |

| C3 | 120-130 | Aromatic CH. |

| C4 | 115-125 | Aromatic CH. |

| C5 | 130-140 | Aromatic CH, para to Br. |

| C6 | 135-145 | Aromatic C attached to NO₂, deshielded. |

| C7 (-CH₂-) | 45-55 | Benzylic carbon. |

| C1' | 130-140 | Quaternary aromatic C. |

| C2'/C6' | 128-135 | Aromatic CH, ortho to CH₂. |

| C3'/C5' | 113-120 | Aromatic CH, ortho to OCH₃, shielded. |

| C4' | 155-165 | Aromatic C attached to OCH₃, deshielded. |

| C8 (-OCH₃) | 55-60 | Methoxy carbon. |

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain high-quality ¹³C NMR data, a standardized and well-documented protocol is essential. The following steps provide a robust framework for the analysis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic molecules.[6] However, the solubility of the analyte should be confirmed. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a good alternative.

-

Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[7]

-

Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[4] Alternatively, the residual solvent peak can be used as a secondary reference.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer relaxation delay (e.g., 30 seconds) may be necessary to ensure full relaxation of all carbon nuclei, especially quaternary carbons.[7]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR.[8] A typical range is 1024 to 4096 scans, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shift range for most organic compounds.[9]

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "dissolve" [label="Dissolve 10-20 mg of sample\nin 0.6 mL CDCl3 with TMS"]; }

subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "setup" [label="Set up 1D 13C experiment\n(zgpg30, NS=2048, D1=2s)"]; "acquire_1d" [label="Acquire 1D Spectrum"]; "setup_2d" [label="Set up 2D HSQC/HMBC\nif needed for assignment"]; "acquire_2d" [label="Acquire 2D Spectra"]; }

subgraph "cluster_proc" { label="Data Processing & Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "process_1d" [label="Fourier Transform, Phase\nand Baseline Correction"]; "peak_pick" [label="Peak Picking and\nChemical Shift Referencing"]; "process_2d" [label="Process 2D data"]; "assign" [label="Correlate peaks and\nassign structure"]; }

"dissolve" -> "setup" [label="Insert sample\ninto magnet"]; "setup" -> "acquire_1d"; "acquire_1d" -> "process_1d"; "process_1d" -> "peak_pick"; "acquire_1d" -> "setup_2d" [style=dashed, label="Ambiguous peaks?"]; "setup_2d" -> "acquire_2d"; "acquire_2d" -> "process_2d"; "process_2d" -> "assign"; "peak_pick" -> "assign"; }

Advanced NMR Techniques for Unambiguous Assignment

For a molecule with many signals in the aromatic region, one-dimensional ¹³C NMR alone may not be sufficient for unambiguous peak assignment. Two-dimensional (2D) NMR experiments are invaluable for this purpose.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon signals with the signals of directly attached protons. It is highly effective for identifying CH, CH₂, and CH₃ groups. Quaternary carbons will be absent in an HSQC spectrum.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between carbons and protons that are two or three bonds away. It is particularly useful for identifying quaternary carbons by observing their correlations to nearby protons.

-

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ carbons based on the phase of their signals.[1][10]

By combining the information from 1D ¹³C, HSQC, HMBC, and DEPT spectra, a complete and confident assignment of all carbon signals in 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline can be achieved.

Conclusion

This technical guide provides a comprehensive framework for understanding, predicting, and acquiring the ¹³C NMR spectrum of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. By leveraging a deep understanding of substituent effects and employing a systematic experimental approach including 2D NMR techniques, researchers can confidently elucidate the carbon framework of this complex molecule. The methodologies outlined herein are grounded in established NMR principles and represent best practices in the field of structural organic chemistry, ensuring the generation of reliable and reproducible data critical for research and development.

References

-

Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines - ResearchGate. Available at: [Link]

-

13-C NMR - How Many Signals - Master Organic Chemistry. (2022-02-08). Available at: [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023-01-29). Available at: [Link]

-

13C NMR Chemical Shift - Oregon State University. Available at: [Link]

-

The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 - ResearchGate. Available at: [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

-

13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters - ACS Publications. (2014-03-06). Available at: [Link]

-

Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - NIH. Available at: [Link]

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. Available at: [Link]

-

Summary of C13-NMR Interpretation. Available at: [Link]

-

Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). (2015-04-07). Available at: [Link]

-

a guide to 13c nmr chemical shift values - Compound Interest. Available at: [Link]

-

chemical shift of functional groups in 13C NMR spectroscopy - YouTube. (2022-10-07). Available at: [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. compoundchem.com [compoundchem.com]

- 9. youtube.com [youtube.com]

- 10. web.mnstate.edu [web.mnstate.edu]

In-Depth Technical Guide: Infrared Spectroscopy of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. By irradiating a sample with infrared light, we can identify the functional groups present within a molecule based on the specific frequencies at which they absorb this energy.[1][2] This guide provides an in-depth analysis of the expected infrared spectrum of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a complex molecule featuring a variety of functional groups. Understanding the IR spectrum of this compound is crucial for researchers in fields such as medicinal chemistry and materials science, where confirmation of molecular structure and purity is paramount.

This document will deconstruct the molecule into its constituent functional groups and predict the characteristic absorption bands for each. We will explore the underlying principles that govern the positions and intensities of these bands, offering insights into the electronic and steric effects at play. A detailed experimental protocol for acquiring a high-quality IR spectrum is also provided, ensuring that researchers can reliably validate their synthesized compounds.

Molecular Structure and Predicted Vibrational Modes

The structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline incorporates several key functional groups, each with its own distinct vibrational signature in the infrared spectrum. A thorough analysis requires individual consideration of these groups and their interactions.

Caption: Molecular structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

N-H Vibrations

The secondary amine group (N-H) is a key diagnostic feature.

-

N-H Stretching: A single, sharp absorption band is expected for the N-H stretching vibration of a secondary amine. For aromatic secondary amines, this peak typically appears around 3400 cm⁻¹.[3] Its position can be influenced by hydrogen bonding; however, intramolecular hydrogen bonding with the ortho-nitro group is likely, which may cause a slight shift to a lower wavenumber and broadening of the peak.

C-H Vibrations

The molecule contains both aromatic (sp² C-H) and aliphatic (sp³ C-H) bonds.

-

Aromatic C-H Stretching: These absorptions occur at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4][5]

-

Aliphatic C-H Stretching: The methylene (-CH₂-) and methyl (-CH₃) groups of the methoxybenzyl moiety will exhibit C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[6]

-

C-H Bending: Aromatic C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.[4]

Nitro Group (NO₂) Vibrations

The nitro group is strongly electron-withdrawing and gives rise to two very intense and characteristic absorption bands.[7]

-

Asymmetric NO₂ Stretching: This is a very strong and sharp absorption expected in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds.[8][9]

-

Symmetric NO₂ Stretching: Another strong absorption is anticipated between 1360-1290 cm⁻¹.[8][9] The high polarity of the N-O bonds is responsible for the high intensity of these peaks.[7]

Aromatic C=C and C-N Vibrations

-

Aromatic C=C Stretching: The carbon-carbon stretching vibrations within the two aromatic rings will produce several bands of variable intensity in the 1600-1400 cm⁻¹ region.[4]

-

Aromatic C-N Stretching: The stretching vibration of the C-N bond connecting the amine to the aromatic ring is expected to appear as a strong band in the 1335-1250 cm⁻¹ range.[10]

Ether (C-O) Vibrations

The methoxy group (-OCH₃) is an aryl alkyl ether.

-

Asymmetric C-O-C Stretching: Aryl alkyl ethers typically show a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹.[11]

-

Symmetric C-O-C Stretching: A second, symmetric stretching band is expected near 1040 cm⁻¹.[11]

C-Br Vibration

-

C-Br Stretching: The carbon-bromine stretching vibration occurs at low frequencies, typically in the 680-515 cm⁻¹ range. This region is often referred to as the fingerprint region, and assignment of this peak can be challenging due to the presence of other absorptions.

Predicted IR Absorption Data Summary

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Secondary Amine | N-H Stretch | ~3400 | Medium, Sharp |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2950 - 2850 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Aromatic C=C | C=C Stretch | 1600 - 1400 | Medium to Weak |

| Aromatic C-N | C-N Stretch | 1335 - 1250 | Strong |

| Aryl Alkyl Ether | Asymmetric C-O Stretch | ~1250 | Strong |

| Aryl Alkyl Ether | Symmetric C-O Stretch | ~1040 | Medium |

| Aryl Halide | C-Br Stretch | 680 - 515 | Medium to Strong |

Experimental Protocol: Acquiring the IR Spectrum

To obtain a high-quality and reliable infrared spectrum of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, the following protocol is recommended.

Workflow for IR Spectroscopic Analysis

Caption: Workflow for obtaining the IR spectrum of a solid sample using the mull technique.

Step-by-Step Methodology

-

Sample Preparation (Nujol Mull Technique):

-

Place approximately 2-5 mg of the solid 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline in a clean, dry agate mortar.

-

Add one to two drops of a mulling agent, such as Nujol (a mineral oil), to the solid.

-

Grind the sample and mulling agent together with the pestle until a smooth, uniform paste (mull) is formed. The suspended particles should be less than 2 µm to minimize light scattering.[12]

-

-

Sample Loading:

-

Transfer a small amount of the mull onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, and gently rotate the plates to spread the mull into a thin, even film. The film should be translucent.

-

-

Spectrometer Setup and Background Collection:

-

Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

-

Run a background scan to obtain a spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This background spectrum will be automatically subtracted from the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Place the prepared salt plates containing the sample mull into the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Interpretation:

-

The spectrometer software will perform a Fourier transform on the interferogram to generate the infrared spectrum (transmittance vs. wavenumber).

-

Identify the major absorption bands and compare their wavenumbers and relative intensities to the predicted values for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

-

Conclusion

The infrared spectrum of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is predicted to be rich and complex, offering a wealth of information for structural elucidation. The most prominent and diagnostic features will be the strong N-H stretching vibration of the secondary amine, the two intense stretching bands of the nitro group, and the strong C-O stretching absorptions of the aryl alkyl ether. By carefully following the provided experimental protocol, researchers can obtain a high-quality spectrum that, when compared to the predicted absorption data, will serve as a reliable confirmation of the successful synthesis of this molecule. The principles and techniques outlined in this guide are broadly applicable to the IR spectroscopic analysis of a wide range of organic compounds.

References

-

Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR: amines. [Link]

-

University of California, Los Angeles. IR Absorption Table. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR: nitro groups. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Aromatics. [Link]

-

Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. [Link]

-

University of Calgary. IR: nitro groups. [Link]

-

Química Organica. IR spectrum: Ethers. [Link]

-

SlideShare. (2016, November 28). Sample preparation and factors affect IR bands. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. IR spectrum: Ethers [quimicaorganica.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Mass Spectrometry of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline: A Technical Guide

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a substituted aromatic amine, presents a unique analytical challenge due to its combination of a halogen, a nitro group, and a labile benzyl moiety. Mass spectrometry (MS) stands as a pivotal technique for the unambiguous characterization of such molecules. This guide provides an in-depth technical overview of the mass spectrometric analysis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, offering field-proven insights into experimental design, data interpretation, and the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for similar molecular scaffolds.

Strategic Approach to Mass Spectrometric Analysis

The analytical strategy for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline must be tailored to its distinct chemical functionalities. The presence of a secondary amine, a nitroaromatic system, and a bromine atom dictates the selection of ionization techniques and the interpretation of fragmentation data. A multi-faceted approach, often coupling a soft ionization method with high-resolution mass analysis, is paramount for comprehensive characterization.

Choosing the Right Ionization Technique: A Causal Explanation

For a molecule of this nature, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most suitable techniques.[1]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from a solution into the gas phase.[2] Given that the target molecule possesses a secondary amine, it can be readily protonated to form a pseudomolecular ion [M+H]+. This minimizes in-source fragmentation, allowing for the clear determination of the molecular weight. ESI is the preferred method for initial molecular weight confirmation and for subsequent tandem mass spectrometry (MS/MS) experiments to probe the molecular structure.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is also a soft ionization technique, but it is generally more suitable for less polar and more volatile compounds than ESI.[1] While ESI is often the first choice for this compound, APCI can be a valuable alternative, particularly if solubility in typical ESI solvents is limited.

-

Electron Ionization (EI): Traditional EI is a hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[3] While this can provide a detailed fragmentation fingerprint, the molecular ion peak is often weak or absent for complex molecules like 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. Therefore, EI is less ideal for determining the molecular weight of this compound but can be useful for structural confirmation through library matching if a reference spectrum is available.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust workflow for the analysis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline using liquid chromatography-mass spectrometry (LC-MS) with ESI.

I. Sample Preparation

-

Solvent Selection: Prepare a stock solution of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 90% water with 0.1% formic acid and 10% acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of a small amount of acid, like formic acid, facilitates protonation of the amine group, enhancing the ESI signal in positive ion mode.[4]

II. Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides excellent separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase chromatography. |

| Gradient | 10-90% B over 10 minutes | A standard gradient to ensure elution of the analyte. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| Injection Volume | 5 µL | A typical injection volume to avoid column overloading. |

III. Mass Spectrometry (MS) Parameters (Positive ESI Mode)

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | To generate the [M+H]+ ion. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume. |

| Cone Voltage | 30 V | A moderate setting to minimize in-source fragmentation. |

| Source Temperature | 120 °C | Facilitates desolvation. |

| Desolvation Gas Flow | 600 L/hr (Nitrogen) | Aids in solvent evaporation. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | Provides high resolution and mass accuracy for confident elemental composition determination. |

| Scan Range | m/z 50-500 | To cover the expected mass of the precursor and fragment ions. |

Data Interpretation: Decoding the Mass Spectrum

Expected Mass and Isotopic Pattern

The molecular formula of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is C14H13BrN2O3. The presence of bromine is a key diagnostic feature in the mass spectrum. Bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[5] This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 m/z units.[5]

Table 1: Calculated Mass and Isotopic Distribution for the Protonated Molecule [C14H14BrN2O3]+

| Ion | Calculated m/z (Monoisotopic) | Isotope | Relative Abundance (%) |

| [M+H]+ | 353.0186 | 79Br | 100 |

| [M+2+H]+ | 355.0165 | 81Br | 97.3 |

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the protonated molecular ion (m/z 353.0) will provide valuable structural information. The fragmentation of amines is often dominated by alpha-cleavage.[6][7][8] For aromatic amines, the molecular ion is typically intense.[9] The presence of the nitro group and the benzyl group will also influence the fragmentation pathways.

A key fragmentation event is the cleavage of the benzylic C-N bond, which is a favorable pathway due to the formation of a stable methoxybenzyl carbocation. Another likely fragmentation involves the loss of the nitro group.

Diagram 1: Predicted Fragmentation Pathway of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Caption: Predicted fragmentation of protonated 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Table 2: Predicted Major Fragment Ions in MS/MS Spectrum

| m/z (monoisotopic) | Proposed Structure/Loss | Rationale |

| 307/309 | [M+H - NO2]+ | Loss of the nitro group as a radical is a common fragmentation for nitroaromatics. |

| 232/234 | [M+H - C7H7O]+ | Cleavage of the N-benzyl bond with loss of the methoxybenzyl radical. |

| 214/216 | [M+H - C7H8O]+ | Loss of methoxybenzyl alcohol. |

| 121 | [C8H9O]+ | Formation of the stable 4-methoxybenzyl carbocation. |

Conclusion

The mass spectrometric analysis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline requires a methodical approach that leverages the compound's inherent chemical properties. By employing soft ionization techniques such as ESI, coupled with high-resolution mass spectrometry, a wealth of information regarding molecular weight, elemental composition, and structural features can be obtained. The predictable isotopic signature of bromine and the characteristic fragmentation patterns provide a high degree of confidence in the structural elucidation. The protocols and interpretive guidance presented here serve as a robust framework for the analysis of this and structurally related compounds, ultimately contributing to the advancement of drug discovery and development programs.

References

-

SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Zhang, P., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(5), e4833. Retrieved from [Link]

-

Xu, X., van de Craats, A. M., & de Bruyn, P. C. A. M. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences, 49(6), 1171-1180. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methyl-6-nitroaniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 2-Bromo-4-nitroaniline. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

-

University of Victoria. (2018, August 17). Ionization methods for the mass spectrometry of organometallic compounds. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

Sources

- 1. Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. web.uvic.ca [web.uvic.ca]

- 3. What are the common ionization methods for GC/MS [scioninstruments.com]

- 4. 2-Bromo-4-nitroaniline | SIELC Technologies [sielc.com]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jove.com [jove.com]

- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 9. GCMS Section 6.15 [people.whitman.edu]

A Technical Guide to the Solubility of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline in Organic Solvents